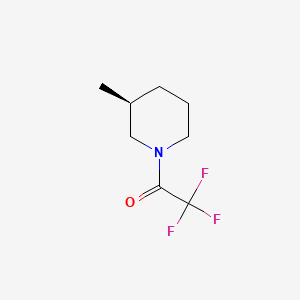
PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- typically involves the reaction of 2,2,2-trifluoroacetophenone with 3-methylpiperidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but differs in the aromatic ring structure.
1-Trifluoroacetyl piperidine: Similar piperidine structure but lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of the piperidine ring.
Uniqueness
PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
Properties
CAS No. |
159651-11-3 |
|---|---|
Molecular Formula |
C8H12F3NO |
Molecular Weight |
195.185 |
IUPAC Name |
2,2,2-trifluoro-1-[(3S)-3-methylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H12F3NO/c1-6-3-2-4-12(5-6)7(13)8(9,10)11/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
RFFFANRDPGCDDD-LURJTMIESA-N |
SMILES |
CC1CCCN(C1)C(=O)C(F)(F)F |
Synonyms |
Piperidine, 3-methyl-1-(trifluoroacetyl)-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















